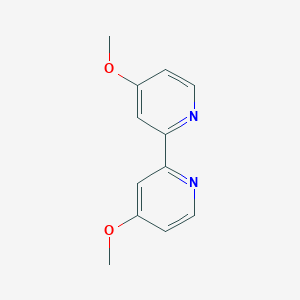

4,4'-Dimethoxy-2,2'-bipyridine

Overview

Description

4,4’-Dimethoxy-2,2’-bipyridine is an organic compound with the molecular formula C12H12N2O2. It is a derivative of bipyridine, featuring methoxy groups at the 4 and 4’ positions on the bipyridine ring. This compound is known for its applications as a ligand in coordination chemistry and its role in various catalytic processes .

Mechanism of Action

Target of Action

It is known to be used as a ligand in the preparation of transition metal complexes . A ligand is a molecule that binds to another (usually larger) molecule.

Mode of Action

DMBP is a reactive compound that can undergo nucleophilic attack on protonated molecules . This means it can donate a pair of electrons to a proton, forming a covalent bond. This interaction with its targets can result in changes at the molecular level, such as the formation of new compounds or the initiation of chemical reactions.

Biochemical Pathways

For instance, it has been used for the greener oxidation of alcohols under aerobic conditions .

Pharmacokinetics

Its physical and chemical properties such as melting point (168-171 °c), boiling point (3476±370℃), and density (1143±006 g/cm3) can influence its pharmacokinetic behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DMBP. For instance, DMBP has a high value for protonation and is able to react with water vapor in the air to form hydroxide . This suggests that the presence of water vapor in the environment could potentially influence the reactivity and stability of DMBP.

Biochemical Analysis

Biochemical Properties

4,4’-Dimethoxy-2,2’-bipyridine interacts with various enzymes, proteins, and other biomolecules. It is used as a ligand in the preparation of transition metal complexes

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4,4’-Dimethoxy-2,2’-bipyridine involves the reaction of pyridine with methanol in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction proceeds via electrophilic substitution, where the methoxy groups are introduced at the 4 and 4’ positions of the bipyridine ring .

Industrial Production Methods

In industrial settings, the synthesis of 4,4’-Dimethoxy-2,2’-bipyridine can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form the corresponding bipyridine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed

Oxidation: N-oxides of 4,4’-Dimethoxy-2,2’-bipyridine.

Reduction: Reduced bipyridine derivatives.

Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Dimethoxy-2,2’-bipyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups instead of methoxy groups.

4,4’-Di-tert-butyl-2,2’-bipyridine: Features tert-butyl groups at the 4 and 4’ positions.

4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains trifluoromethyl groups at the 4 and 4’ positions.

Uniqueness

4,4’-Dimethoxy-2,2’-bipyridine is unique due to the presence of methoxy groups, which enhance its electron-donating properties and influence its coordination behavior with metal ions. This makes it particularly useful in catalytic applications where electron-rich ligands are required .

Biological Activity

4,4'-Dimethoxy-2,2'-bipyridine (Dmobpy) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its interactions with biomolecules, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 216.24 g/mol. The presence of methoxy groups at the 4 positions of the bipyridine structure significantly influences its solubility and electronic properties, making it a unique ligand for coordination chemistry.

Biological Activity Overview

The biological activity of Dmobpy can be categorized into several key areas:

-

DNA Binding and Cleavage :

- Dmobpy exhibits strong binding affinity to fish sperm DNA (FS-DNA), with studies showing that it can intercalate within the DNA structure. This interaction is facilitated through hydrogen bonding and hydrophobic interactions .

- The compound also demonstrates oxidative cleavage capabilities when activated by hydrogen peroxide, indicating potential applications in cancer therapy through DNA damage mechanisms .

-

Cytotoxicity :

- In vitro studies have evaluated the cytotoxic effects of Dmobpy on various human carcinoma cell lines, including MCF-7 (breast cancer), HT-29 (colon cancer), and U-87 (glioblastoma). Results indicate that Dmobpy exhibits significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

- The mechanism of action appears to involve both direct interaction with cellular components and induction of apoptosis in cancer cells.

-

Antimicrobial Activity :

- Recent studies have reported that Dmobpy derivatives possess antibacterial properties, particularly against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth without significant hemolytic activity, making them promising candidates for antibiotic development .

Comparative Analysis with Related Compounds

To understand the unique properties of Dmobpy, it is useful to compare it with structurally related compounds:

| Compound Name | Key Features |

|---|---|

| 2,2'-Bipyridine | Lacks substituents at the 4 positions; more flexible coordination properties. |

| 4,4'-Dimethyl-2,2'-bipyridine | Contains methyl groups instead of methoxy; affects steric hindrance but not electronic properties. |

| 6,6'-Dimethyl-2,2'-bipyridine | Methyl groups positioned differently; alters steric and electronic environment around metal centers. |

| This compound | Unique due to methoxy groups providing different solubility and electronic characteristics compared to methyl derivatives. |

The presence of methoxy groups enhances solubility and alters electronic characteristics compared to other bipyridines, which may enhance its biological activity.

Case Studies

-

Nickel(II) Complexes :

- A study examined the synthesis of nickel(II) complexes with Dmobpy as a ligand. These complexes showed significant DNA binding affinity and cytotoxicity against human carcinoma cell lines . The presence of methoxy groups was found to enhance binding interactions compared to complexes formed with other ligands like dimethyl bipyridine.

- Molecular Docking Studies :

Properties

IUPAC Name |

4-methoxy-2-(4-methoxypyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEVSAIFJKKDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C2=NC=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370043 | |

| Record name | 4,4'-Dimethoxy-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17217-57-1 | |

| Record name | 4,4'-Dimethoxy-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dimethoxy-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-Dimethoxy-2,2'-bipyridine?

A1: The molecular formula of dmobpy is C12H12N2O2, and its molecular weight is 216.24 g/mol. []

Q2: Are there any notable features in its spectroscopic data?

A2: Dmobpy typically exhibits characteristic peaks in NMR and IR spectra. In 1H NMR, the aromatic protons of the pyridine rings and the methoxy groups show distinct signals. IR spectroscopy reveals characteristic bands for C=N and C-O stretches. [, , ]

Q3: Is dmobpy soluble in water?

A3: Dmobpy exhibits limited solubility in water but dissolves well in organic solvents such as acetonitrile, dichloromethane, and ethanol. [, ]

Q4: How does the presence of methoxy groups influence its properties?

A4: The methoxy groups (-OCH3) in dmobpy are electron-donating substituents. This influences the electron density of the molecule, impacting its coordination ability, redox potentials, and photophysical properties when forming complexes with metals. [, , ]

Q5: What type of reactions are commonly catalyzed by metal complexes containing dmobpy?

A5: Dmobpy-containing metal complexes have shown catalytic activity in various reactions, including water oxidation, CO2 hydrogenation, alcohol oxidation, and sulfide oxidation. [, , , , ]

Q6: Can you provide an example of a reaction mechanism involving a dmobpy complex?

A6: In the case of CO2 hydrogenation by a ruthenium-dmobpy aqua complex, the mechanism involves the formation of a ruthenium hydride intermediate, which then reacts with CO2 to generate formic acid. The rate-determining step can vary depending on the metal center and reaction conditions. []

Q7: How does dmobpy compare to other bipyridine ligands in terms of catalytic activity?

A7: The catalytic activity and selectivity of metal complexes can be fine-tuned by modifying the substituents on the bipyridine ligand. For example, electron-donating groups like methoxy in dmobpy can enhance catalytic activity in certain reactions compared to unsubstituted bipyridine. [, ]

Q8: Have computational methods been used to study dmobpy and its complexes?

A8: Yes, computational techniques like density functional theory (DFT) have been employed to investigate the structural, electronic, and spectroscopic properties of dmobpy complexes. These methods help elucidate reaction mechanisms, predict redox potentials, and guide the design of new catalysts. [, , ]

Q9: Can you provide a specific example of computational modeling with dmobpy?

A9: DFT calculations have been used to predict the transition temperatures of valence tautomeric cobalt-dioxolene complexes containing dmobpy as a ligand. The model accurately correlated the experimental transition temperatures with the calculated lowest unoccupied molecular orbital energy of the dmobpy ligand. []

Q10: How does varying the substituents on the bipyridine ring affect the activity of metal complexes?

A10: Modifying the substituents on the bipyridine ring significantly impacts the electronic properties of the ligand and consequently, the reactivity of the metal complex. Electron-donating groups generally increase electron density at the metal center, potentially enhancing catalytic activity. [, , ]

Q11: Are there any known stability issues associated with dmobpy complexes?

A11: The stability of dmobpy complexes can vary depending on the metal ion, other ligands present, and environmental conditions. Some complexes might be susceptible to hydrolysis, oxidation, or ligand dissociation. [, ]

Q12: How can the stability of dmobpy complexes be improved?

A12: Strategies to improve stability include using bulky or chelating ligands, optimizing reaction conditions (e.g., pH, solvent), and incorporating the complex into a suitable matrix or formulation. [, , ]

Q13: Have dmobpy-containing complexes been explored for biological applications?

A13: Yes, certain dmobpy complexes have demonstrated antibacterial activity against bacteria like Staphylococcus aureus. Researchers are investigating their potential as antimicrobial agents, exploring their mechanisms of action and toxicity profiles. [, ]

Q14: Are there any concerns regarding the toxicity of dmobpy complexes?

A14: The toxicity of dmobpy complexes is currently under investigation. Preliminary studies suggest that certain complexes exhibit low toxicity to mammalian cells, but further research is crucial to assess their safety profiles and potential for clinical applications. [, ]

Q15: What analytical techniques are typically used to characterize dmobpy complexes?

A15: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, UV-Vis spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography. Electrochemical methods like cyclic voltammetry are also widely employed to study their redox properties. [, , , , , ]

Q16: Are there any efforts towards developing sustainable practices related to dmobpy and its applications?

A16: Researchers are exploring the use of dmobpy complexes in areas like biofuel cell development and photocatalytic water splitting, which align with sustainable energy solutions. Additionally, investigating recyclable catalysts and environmentally friendly reaction media are crucial aspects of future research. [, , ]

Q17: What are some essential resources for researchers working with dmobpy?

A17: Access to synthetic facilities, spectroscopic instrumentation (NMR, IR, UV-Vis), electrochemical workstations, and computational resources are crucial for characterizing and studying dmobpy and its complexes. Collaboration with experts in synthetic chemistry, catalysis, and materials science can significantly advance research efforts. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.